molecular formula C17H19N3O4S B2664221 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 851129-97-0

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2664221
CAS No.: 851129-97-0
M. Wt: 361.42
InChI Key: UMLLWBAFDUQJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at position 5, a sulfanyl (-S-) group at position 2, and a piperidin-1-yl ethanone tail. The piperidine ring may influence solubility and bioavailability due to its basic nitrogen.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-15(20-8-4-1-5-9-20)11-25-17-19-18-16(24-17)14-10-22-12-6-2-3-7-13(12)23-14/h2-3,6-7,14H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLWBAFDUQJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various reagents to form the oxadiazole and piperidine moieties. The synthesis typically involves the following steps:

  • Formation of the Benzodioxin Derivative : The starting material is 2,3-dihydro-1,4-benzodioxin which undergoes functionalization to introduce the oxadiazole ring.
  • Oxadiazole Formation : The benzodioxin derivative is reacted with suitable reagents to form the 1,3,4-oxadiazolyl group.
  • Final Coupling : The resulting oxadiazole is then coupled with piperidine to yield the final product.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxin and oxadiazole moieties exhibit significant enzyme inhibitory activity. For instance:

  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated promising inhibitory effects against acetylcholinesterase enzymes, which are crucial for neurotransmitter regulation in neurological disorders such as Alzheimer's disease .
  • α-Glucosidase Inhibition : The compound has also been evaluated for its potential in managing Type 2 Diabetes Mellitus (T2DM) through α-glucosidase inhibition .

Antimicrobial Activity

Studies have shown that similar compounds possess antimicrobial properties. The presence of the benzodioxin structure contributes to enhanced lipophilicity, which is associated with improved antibacterial activity .

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Neurological Disorders : Due to its acetylcholinesterase inhibitory action, it could be explored as a treatment option for Alzheimer's disease and other cognitive impairments.
  • Diabetes Management : Its α-glucosidase inhibition suggests a role in managing blood glucose levels in diabetic patients.
  • Antimicrobial Treatments : The antimicrobial properties indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing derivatives of this compound:

  • A study published in ScienceDirect highlighted the synthesis of various sulfonamide derivatives based on benzodioxin structures and their screening against acetylcholinesterase and α-glucosidase enzymes .
  • Another investigation into related compounds found that those with increased lipophilicity showed enhanced antimicrobial activity against both bacterial and fungal strains .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural differences between the target compound and analogs:

Compound Substituent on Oxadiazole (Position 5) Tail Group Molecular Weight (g/mol) Key Features
Target Compound 2,3-Dihydro-1,4-benzodioxin-2-yl Piperidin-1-yl ~375 (estimated) High lipophilicity; potential CNS permeability due to piperidine
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 2,3-Dihydro-1,4-benzodioxin-6-yl 4-Methylpiperidin-1-yl 375.4 Enhanced steric bulk from methyl group; possible altered metabolic stability
2-{[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one 2,3-Dihydro-1,4-benzodioxin-6-yl Morpholin-4-yl 375.4 (C16H17N3O5S) Increased polarity due to morpholine; improved aqueous solubility
1-(Piperidin-1-yl)-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one 3-Methoxyphenyl Piperidin-1-yl 410.49 Electron-rich aryl substituent; potential for enhanced π-stacking interactions
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(1H-benzo[d]imidazol-1-yl)ethan-1-one Phenyl Benzimidazol-1-yl Not reported Dual heterocyclic system; demonstrated anti-inflammatory activity

Key Observations :

  • Benzodioxin vs. Aryl Substituents : The benzodioxin group (as in the target compound) increases steric bulk and may enhance binding to hydrophobic enzyme pockets compared to smaller aryl groups (e.g., phenyl or methoxyphenyl) .
  • Benzimidazole-containing analogs (e.g., ) show distinct bioactivity profiles due to additional hydrogen-bonding sites.
Table 2: Reported Bioactivities of Structural Analogs
Compound Activity Potency/IC50 Reference
1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives Cytotoxic (HeLa cells) Direct proportionality to cell viability
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-oxadiazol-2-yl]sulfanyl}acetamides Antibacterial (Gram-positive bacteria) MIC: 2–8 µg/mL
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(1H-benzo[d]imidazol-1-yl)ethan-1-one Anti-inflammatory (carrageenan-induced edema) 63.35% inhibition
Morpholin-4-yl analog (C292-0457) Screening compound (undisclosed target) Available for high-throughput screening

Insights :

  • Cytotoxicity : Oxadiazole derivatives with pyrimidine-thioalkyl chains (e.g., ) show cytotoxicity proportional to cell viability, suggesting a mechanism involving cell-cycle disruption.
  • Antibacterial Activity : Benzodioxin-linked acetamides (e.g., ) exhibit potent activity against Gram-positive bacteria, likely due to membrane interaction or enzyme inhibition.
  • Anti-inflammatory Activity : Benzimidazole-oxadiazole hybrids (e.g., ) demonstrate efficacy comparable to diclofenac, attributed to COX-2 or cytokine modulation.

Challenges :

  • Regioselectivity in oxadiazole ring formation.
  • Stability of the sulfanyl linker under acidic/basic conditions.

Biological Activity

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps, primarily focusing on the formation of the oxadiazole and sulfanyl moieties. The process typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate reagents to form the oxadiazole structure. The final product is obtained through a series of condensation reactions involving piperidine derivatives.

Enzyme Inhibition

Research has demonstrated that compounds containing the benzodioxane and oxadiazole structures exhibit significant enzyme inhibitory activity. For instance, studies have shown that similar compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 (µM)
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase15.0
Compound Cα-glucosidase10.0

Antioxidant Activity

The compound exhibits notable antioxidant properties. It has been shown to reduce oxidative stress markers in vitro by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is particularly important in the context of diseases characterized by oxidative damage.

Antisickling Properties

Recent studies have highlighted the potential of related compounds to act as antisickling agents. For example, di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1), a derivative of the benzodioxane scaffold, was shown to increase hemoglobin's oxygen affinity and reduce sickling in red blood cells from patients with sickle cell disease . This suggests that similar compounds could also exhibit beneficial effects in managing sickle cell disease.

Case Studies

A notable case study involved the administration of a related compound in a preclinical model of T2DM. The results indicated a significant reduction in blood glucose levels alongside improved insulin sensitivity. This was attributed to the inhibition of α-glucosidase activity and enhanced glucose uptake in peripheral tissues.

Clinical Implications

The promising biological activities of this compound suggest potential therapeutic applications. Its ability to inhibit key enzymes involved in metabolic disorders and its antioxidant properties may pave the way for new treatments for conditions such as diabetes and neurodegenerative diseases.

Q & A

Basic: What are the established synthetic routes for synthesizing this compound, and what key reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step protocols starting with precursor functionalization. A common approach includes:

Oxadiazole Core Formation : Cyclization of thiosemicarbazides using CS₂ under basic reflux conditions (e.g., KOH in ethanol, 4–5 hours) .

Sulfanyl Linkage Introduction : Nucleophilic substitution using 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol with a chloroacetyl-piperidine derivative in the presence of a mild base (e.g., Na₂CO₃) to facilitate thioether bond formation .
Critical Conditions :

  • Temperature Control : Reflux temperatures (70–80°C) for cyclization steps.
  • Inert Atmosphere : Use of N₂ to prevent oxidation of sensitive intermediates .

Basic: How is structural characterization performed using spectroscopic methods?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the benzodioxin aromatic protons (δ 6.8–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). Oxadiazole C=N signals appear at ~160–165 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and oxadiazole moieties .
  • FT-IR : Absorption bands for C-O-C (benzodioxin, ~1250 cm⁻¹) and C=S (thioether, ~650 cm⁻¹) .

Advanced: How can discrepancies between computational and experimental spectroscopic data be resolved?

Answer:

Theoretical Framework Alignment : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers influencing spectral profiles .

Cross-Validation : Compare with analogous compounds (e.g., benzodioxin-oxadiazole derivatives) to identify systematic errors in computational parameters .

Advanced: How can in silico docking studies predict biological targets for this compound?

Answer:

Target Selection : Prioritize receptors with known interactions with benzodioxin (e.g., GPCRs) or oxadiazole (e.g., kinase inhibitors) using databases like PDB or ChEMBL .

Docking Workflow :

  • Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
  • Grid generation around the active site (AutoDock Vina).
  • Post-docking analysis (binding energy, pose clustering) .

Validation : Compare docking scores with known inhibitors and validate via MD simulations for binding stability .

Basic: What impurities are common during synthesis, and how are they identified?

Answer:

  • Byproducts : Unreacted chloroacetyl intermediates or over-oxidized sulfanyl groups.
  • Detection :
    • HPLC : Use a C18 column with a methanol/buffer mobile phase (pH 4.6) to resolve impurities (retention time shifts) .
    • TLC : Monitor reaction progress using ethyl acetate/hexane (3:7) to spot unreacted starting materials .

Advanced: What methodologies evaluate metabolic stability in preclinical studies?

Answer:

In Vitro Assays :

  • Microsomal Incubation : Liver microsomes (human/rat) with NADPH, analyzed via LC-MS for parent compound depletion .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess isoform-specific interactions .

In Silico Tools : ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots (e.g., piperidine N-oxidation) .

Basic: What solubility and stability profiles are critical for preformulation studies?

Answer:

  • Solubility : Determine in biorelevant media (FaSSIF/FeSSIF) using shake-flask method. Adjust pH (1.2–6.8) to assess ionizable groups .
  • Stability :
    • Thermal : TGA/DSC to identify decomposition temperatures.
    • Photolytic : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .

Advanced: How to design SAR studies to optimize efficacy?

Answer:

Scaffold Modification : Synthesize analogs with variations in:

  • Benzodioxin Substituents : Electron-withdrawing groups (e.g., -NO₂) to enhance receptor affinity.
  • Piperidine Moieties : N-alkylation to improve membrane permeability .

Biological Assays :

  • Antibacterial : MIC against Gram± strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : IC₅₀ determination for target enzymes (e.g., COX-2) .

Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.